ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 888469-86-1
VCID: VC11874798
Molecular Formula: C23H18FN3O5S
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 888469-86-1](/images/structure/VC11874798.png)
Description |
Ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound featuring a thieno[3,4-d]pyridazine core. This compound is characterized by its molecular formula, C23H18FN3O5S, and molecular weight of 467.5 g/mol . It includes multiple functional groups such as a fluorophenyl group and a methoxybenzamido group, which contribute to its potential biological activity and chemical reactivity. Synthesis and PreparationThe synthesis of ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, requiring careful optimization of reaction conditions to achieve high yields and purity. The synthesis typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the fluorophenyl and methoxybenzamido groups through various chemical reactions. Related Compounds and Structural VariantsSeveral compounds share structural similarities with ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, including:
These variants highlight the structural diversity within this class of molecules and their potential for distinct biological activities. |
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CAS No. | 888469-86-1 |
Product Name | ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
Molecular Formula | C23H18FN3O5S |
Molecular Weight | 467.5 g/mol |
IUPAC Name | ethyl 3-(3-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Standard InChI | InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-6-4-9-16(10-13)31-2)18(17)22(29)27(26-19)15-8-5-7-14(24)11-15/h4-12H,3H2,1-2H3,(H,25,28) |
Standard InChIKey | QMQCWADYFWLABY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)F |
Canonical SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)F |
PubChem Compound | 16818777 |
Last Modified | Nov 23 2023 |
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